Methyl 5-chloro-6-methyl-2-methylsulfanylpyrimidine-4-carboxylate
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Overview
Description
Methyl 5-chloro-6-methyl-2-methylsulfanylpyrimidine-4-carboxylate is a pyrimidine derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. Pyrimidine derivatives are well-regarded for their pharmacological properties, including antiviral, anticancer, antioxidant, and antimicrobial activities .
Preparation Methods
The synthesis of Methyl 5-chloro-6-methyl-2-methylsulfanylpyrimidine-4-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 5-chloro-6-methyl-2-methylsulfanylpyrimidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Chemical Reactions Analysis
Methyl 5-chloro-6-methyl-2-methylsulfanylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under mild conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex pyrimidine derivatives.
Medicine: Its derivatives have been explored for their antiviral, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-6-methyl-2-methylsulfanylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are attributed to the inhibition of endoplasmic reticulum (ER) stress and apoptosis, as well as the suppression of the NF-kB inflammatory pathway . These interactions help in reducing neuronal death and inflammation, making it a potential therapeutic agent for neurodegenerative diseases .
Comparison with Similar Compounds
Methyl 5-chloro-6-methyl-2-methylsulfanylpyrimidine-4-carboxylate can be compared with other pyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Triazole-pyrimidine hybrids: Exhibiting significant neuroprotective and anti-inflammatory properties.
Thiazole derivatives: Displaying diverse biological activities, including antimicrobial and anticancer effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrimidine derivatives .
Properties
Molecular Formula |
C8H9ClN2O2S |
---|---|
Molecular Weight |
232.69 g/mol |
IUPAC Name |
methyl 5-chloro-6-methyl-2-methylsulfanylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H9ClN2O2S/c1-4-5(9)6(7(12)13-2)11-8(10-4)14-3/h1-3H3 |
InChI Key |
BKHXXXGQHQFJNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C(=O)OC)Cl |
Origin of Product |
United States |
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